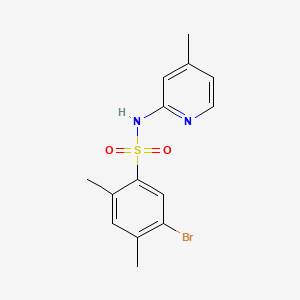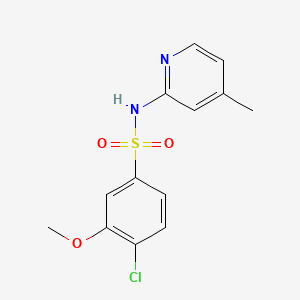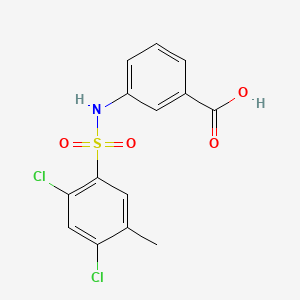
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 2,4-dichloro-5-methylbenzenesulfonamide, followed by coupling with a benzoic acid derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the use of potentially hazardous chemicals and reaction conditions.
化学反応の分析
Types of Reactions
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings or the sulfonamide group.
Reduction: This can lead to the formation of amines or other reduced derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or nitro compounds, while reduction could produce amines.
科学的研究の応用
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can interfere with bacterial folic acid synthesis, making it a potential antibacterial agent.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Shares similar structural features but differs in the position of the sulfonamide group.
2,4-Dichloro-5-methylbenzenesulfonamide: Lacks the benzoic acid moiety, which affects its reactivity and applications.
Uniqueness
3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-[(2,4-dichloro-5-methylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-5-13(12(16)7-11(8)15)22(20,21)17-10-4-2-3-9(6-10)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMZRKVIIMHKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
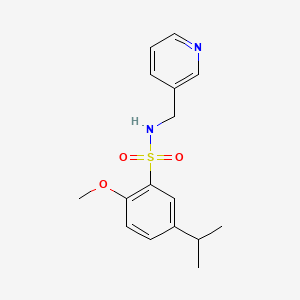
amine](/img/structure/B604226.png)
amine](/img/structure/B604227.png)
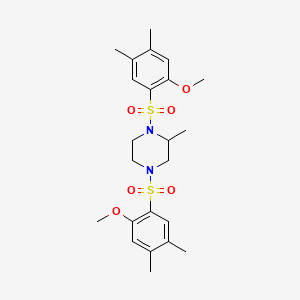
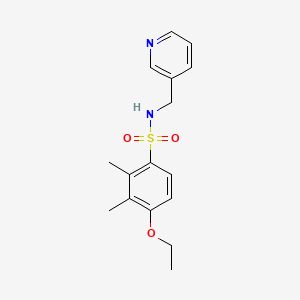
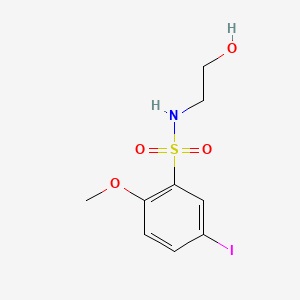
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604235.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604237.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604239.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604240.png)
amine](/img/structure/B604242.png)

